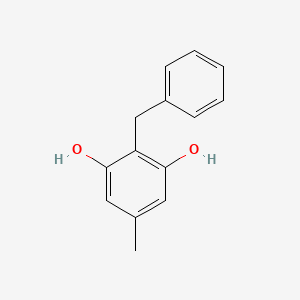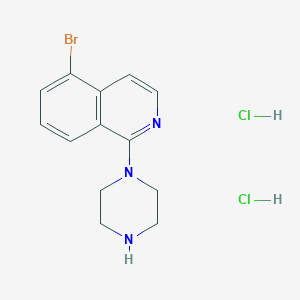
5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride” is a chemical compound with the molecular formula C13H16BrCl2N3. It has a molecular weight of 365.0962 . It is a white solid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride” is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H .Physical And Chemical Properties Analysis
“5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride” is a white solid . It has a molecular weight of 365.0962 . The compound’s InChI code is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacological Applications
Piperazine and its derivatives, including 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride, have shown a broad spectrum of pharmaceutical applications due to their potent pharmacophoric activities. The molecule is part of a larger family of compounds that exhibit significant medicinal potential, from antimalarial effects to their roles as serotonin receptor antagonists and absorption enhancers in CO2 capture processes. The versatility of piperazine-based compounds has spurred ongoing research into their synthesis and potential therapeutic uses.
Antimalarial Efficacy : Piperazine derivatives have been utilized in antimalarial combination therapies, demonstrating high efficacy and safety in the treatment against Plasmodium falciparum and Plasmodium vivax malaria. Their role in fixed-dose combinations, such as dihydroartemisinin–piperaquine, underscores their importance in current antimalarial strategies (Gargano, Cenci, & Bassat, 2011).
Serotonin Receptor Antagonism : Some piperazine derivatives have been identified as potent antagonists at 5-HT1A and 5-HT1B receptors, offering a novel approach to fast-acting antidepressant and anxiolytic therapies. These compounds can increase serotonin levels in the brain, potentially providing rapid therapeutic onset for depression and anxiety disorders (Watson & Dawson, 2007).
Therapeutic Patents and Drug Design : The presence of the piperazine moiety in a wide range of therapeutic agents underscores its significance in drug design. Piperazine derivatives have been patented for various uses, including CNS agents, anticancer, cardio-protective agents, and more, highlighting the scaffold's flexibility in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity : Piperazine scaffolds have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The incorporation of piperazine as a core structural element in anti-TB molecules highlights its importance in the development of new antimycobacterial agents (Girase et al., 2020).
Isoquinoline Derivatives in Modern Therapeutics : Isoquinoline derivatives, including those containing the piperazine ring, have shown promising biological activities ranging from antifungal to antitumor effects. These compounds' pharmacological importance is being explored for potential applications in treating various diseases, offering insights for future drug discovery and development (Danao et al., 2021).
Propriétés
IUPAC Name |
5-bromo-1-piperazin-1-ylisoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-12-3-1-2-11-10(12)4-5-16-13(11)17-8-6-15-7-9-17;;/h1-5,15H,6-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZRIDMDZUVWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC=C3Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)
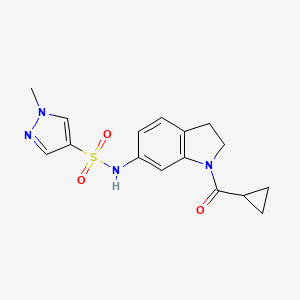
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)
![6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2583774.png)
![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)
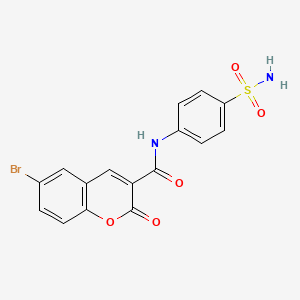
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583779.png)
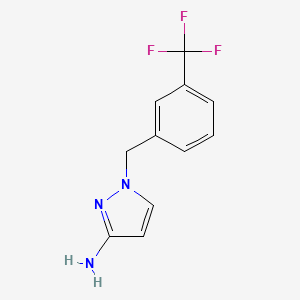
![N-(3-chloro-4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2583784.png)
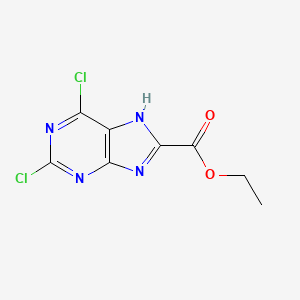
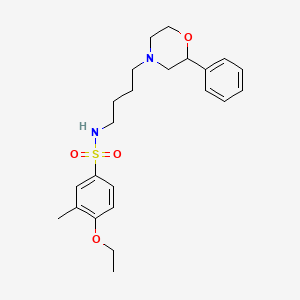
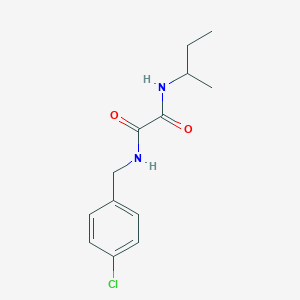
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
